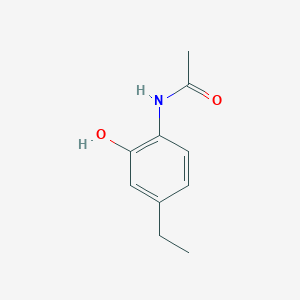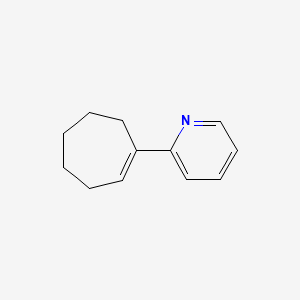![molecular formula C21H16N4O B15249591 (6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol CAS No. 922726-30-5](/img/structure/B15249591.png)
(6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol is a complex organic compound that features a bipyridine moiety linked to a phenylpyrimidine structure with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Bipyridine Core: Starting with 2,2’-bipyridine, various functionalization reactions such as halogenation or lithiation can be employed to introduce reactive groups at the desired positions.
Coupling with Phenylpyrimidine: The functionalized bipyridine is then coupled with a phenylpyrimidine derivative using cross-coupling reactions like Suzuki or Stille coupling.
Introduction of the Methanol Group: The final step involves the reduction of a suitable precursor to introduce the methanol group at the 4-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and yield.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bipyridine and pyrimidine rings can undergo reduction under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Reduced forms of the bipyridine and pyrimidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol depends on its application:
Coordination Chemistry: Acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the bipyridine and pyrimidine rings.
Bioimaging: The compound’s fluorescence properties are utilized to label and visualize biological structures.
Therapeutic Applications: Interacts with specific molecular targets, potentially inhibiting or modulating biological pathways involved in disease processes.
Comparación Con Compuestos Similares
2,2’-Bipyridine: A simpler bipyridine derivative without the phenylpyrimidine and methanol groups.
Phenylpyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.
Methanol-Substituted Aromatics: Compounds with methanol groups attached to various aromatic systems.
Uniqueness: (6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol is unique due to its combination of a bipyridine moiety, a phenylpyrimidine structure, and a methanol group. This unique structure imparts specific chemical and physical properties, making it valuable for diverse applications in research and industry.
Propiedades
Número CAS |
922726-30-5 |
|---|---|
Fórmula molecular |
C21H16N4O |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C21H16N4O/c26-14-16-13-20(25-21(23-16)15-7-2-1-3-8-15)19-11-6-10-18(24-19)17-9-4-5-12-22-17/h1-13,26H,14H2 |
Clave InChI |
FDUPRDIGHZUCKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


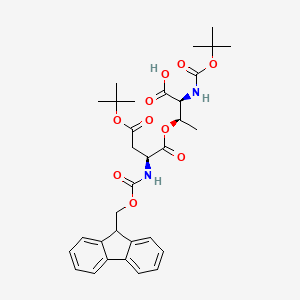



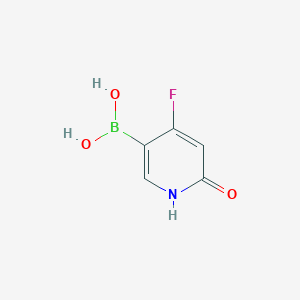
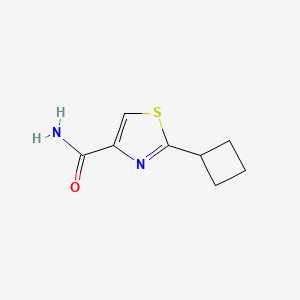
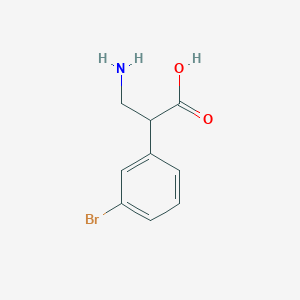

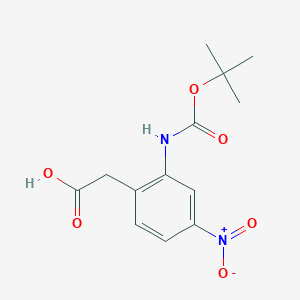
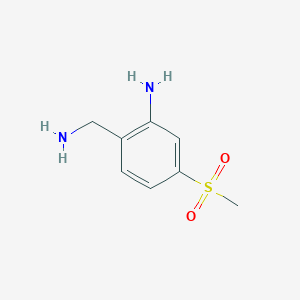
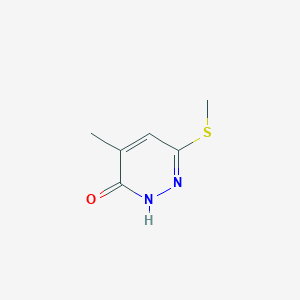
![2-Bromo-6-phenoxybenzo[d]thiazole](/img/structure/B15249599.png)
